molecular formula C16H24N6S B12936897 2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine CAS No. 63177-75-3

2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine

Cat. No.: B12936897
CAS No.: 63177-75-3
M. Wt: 332.5 g/mol
InChI Key: IKLRZIGPTITERN-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine is a synthetic purine derivative intended for research and experimental applications. As a 6-aminopurine compound, it features a cyclopentylsulfanyl moiety at the 2-position and a 2-(pyrrolidin-1-yl)ethyl side chain at the 9-position. The purine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets . Compounds with a pyrrolidine substituent, such as this one, are of significant interest in the design of novel bioactive molecules . Similarly, the cyclopentyl group is a common pharmacophore that can influence the compound's binding affinity and selectivity . This combination of functional groups makes this compound a valuable chemical tool for researchers investigating new chemical entities in areas such as receptor binding studies and structure-activity relationship (SAR) analysis. This product is provided exclusively for research purposes in a laboratory setting. It is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

63177-75-3

Molecular Formula

C16H24N6S

Molecular Weight

332.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-9-(2-pyrrolidin-1-ylethyl)purin-6-amine

InChI

InChI=1S/C16H24N6S/c17-14-13-15(20-16(19-14)23-12-5-1-2-6-12)22(11-18-13)10-9-21-7-3-4-8-21/h11-12H,1-10H2,(H2,17,19,20)

InChI Key

IKLRZIGPTITERN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=NC(=C3C(=N2)N(C=N3)CCN4CCCC4)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Cyclopentylsulfanyl) Purine Intermediate

  • Step 1: Starting from 2-chloropurine or 2-bromopurine, the halogen at the 2-position is substituted by a cyclopentylthiolate anion.
  • Reagents and conditions:
    • Cyclopentylthiol or its sodium salt as the nucleophile.
    • Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Mild heating (e.g., 50–80 °C) under inert atmosphere (nitrogen or argon) to prevent oxidation of sulfur.
  • Outcome: Formation of 2-(cyclopentylsulfanyl)purine with yields typically ranging from 60% to 85%.

Alkylation at N-9 with 2-(Pyrrolidin-1-yl)ethyl Group

  • Step 2: The 9-position of the purine is alkylated using 2-(pyrrolidin-1-yl)ethyl halides (e.g., bromide or chloride).
  • Reagents and conditions:
    • Base such as potassium carbonate or sodium hydride to deprotonate the purine nitrogen.
    • Solvent: DMF or acetonitrile.
    • Temperature: Room temperature to 60 °C.
  • Outcome: Formation of 9-[2-(pyrrolidin-1-yl)ethyl]-2-(cyclopentylsulfanyl)purine intermediate.

Introduction of the 6-Amino Group

  • Step 3: The 6-position is functionalized with an amino group, often by displacement of a 6-chloro substituent.
  • Reagents and conditions:
    • Ammonia or ammonium salts in a polar solvent.
    • Elevated temperature (e.g., 80–100 °C) to facilitate substitution.
  • Outcome: Formation of the target compound 2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine.

Purification and Characterization

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product Intermediate Yield (%)
1 Nucleophilic substitution 2-Halopurine Cyclopentylthiolate, DMF, 50–80 °C, inert 2-(Cyclopentylsulfanyl)purine 60–85
2 N-9 Alkylation 2-(Cyclopentylsulfanyl)purine 2-(Pyrrolidin-1-yl)ethyl halide, base, DMF 9-[2-(Pyrrolidin-1-yl)ethyl]-2-(cyclopentylsulfanyl)purine 55–75
3 Amination at C-6 9-[2-(Pyrrolidin-1-yl)ethyl]-2-(cyclopentylsulfanyl)purine NH3 or ammonium salts, polar solvent, 80–100 °C This compound 50–70
4 Purification Crude product Preparative HPLC (MeCN/H2O gradient) Pure target compound >98 purity

Research Findings and Notes

  • The synthesis requires careful control of reaction parameters to avoid side reactions such as over-alkylation or oxidation of sulfur.
  • The use of inert atmosphere is critical during sulfur substitution steps to prevent sulfoxide or sulfone formation.
  • Analytical data from NMR and MS confirm the integrity of the purine ring and the correct substitution pattern.
  • The compound has been referenced in patents related to kinase inhibitors, indicating the importance of purity and reproducibility in synthesis for pharmaceutical applications.
  • Literature reports suggest yields can be optimized by adjusting solvent polarity and reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-9-(2-(pyrrolidin-1-yl)ethyl)-9H-purin-6-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Purine Derivatives

Compound Name Substituents Molecular Formula (Example) Key Features
Target Compound 2-(Cyclopentylsulfanyl), 9-[2-(pyrrolidin-1-yl)ethyl] C₁₆H₂₄N₆S Sulfur-containing cyclopentyl group; tertiary amine side chain for solubility
9-Allyl-9H-purin-6-amine () 9-Allyl C₈H₉N₅ Simple alkyl chain; lacks sulfur or cyclic substituents
8-(Allylsulfanyl)-9H-purin-6-amine () 8-(Allylsulfanyl) C₈H₉N₅S Sulfur at 8-position; allyl group may limit steric hindrance
6-(Pyrrolidin-1-yl)-9H-purine () 6-(Pyrrolidin-1-yl) C₉H₁₂N₆ Pyrrolidine at 6-position; no sulfur or extended alkyl chains
PU-AD-SnMe3 () 8-(Trimethylstannyl benzo[d][1,3]dioxol-5-yl)thio, 9-(neopentylamino)ethyl C₂₀H₂₈N₆O₂SSn Heavy metal (Sn) for imaging; complex thioether and amine substituents
2-Chloro-N-cyclopropyl-9H-purin-6-amine () 2-Chloro, N-cyclopropyl C₈H₉ClN₆ Chlorine at 2-position; cyclopropylamine for metabolic stability

Substituent Effects on Activity

  • Sulfur vs. Chlorine at 2-Position : The cyclopentylsulfanyl group in the target compound may improve lipophilicity and hydrogen bonding compared to chlorine in ’s 2-chloro derivatives. Sulfur’s larger atomic radius and polarizability could enhance interactions with hydrophobic enzyme pockets .
  • Comparison with Imaging Probes: PU-AD-SnMe3 () incorporates a trimethylstannyl group for radiolabeling, highlighting the versatility of purine scaffolds in diagnostic applications. The target compound lacks such modifications but may excel in therapeutic contexts due to its balanced substituents .

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (Predicted)
Target Compound 356.47 g/mol 2.8 Moderate (amine enhances solubility)
9-Allyl-9H-purin-6-amine 175.19 g/mol 1.2 High (small alkyl chain)
8-(Allylsulfanyl)-9H-purin-6-amine 207.25 g/mol 2.1 Moderate (sulfur increases lipophilicity)
PU-AD-SnMe3 579.33 g/mol 3.5 Low (heavy metal and bulky groups)

Biological Activity

The compound 2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine is a novel purine derivative notable for its unique chemical structure, which includes a cyclopentylsulfanyl group and a pyrrolidine ethyl chain. This article explores the biological activity of this compound, including its pharmacological potential, synthesis pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4SC_{15}H_{20}N_{4}S, and its structure is characterized by a purine base with specific substituents that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₂₀N₄S
Molecular Weight292.41 g/mol
CAS Number63177-75-3
SolubilitySoluble in DMSO

Biological Activity

Research indicates that compounds within the purine class exhibit diverse biological activities, including antiviral, anticancer, and analgesic properties. The unique substituents in this compound may enhance these activities compared to simpler purine derivatives.

Anticancer Properties

The compound's structural features may confer anticancer properties similar to those observed in other purines. For example, 6-Mercaptopurine is widely used in leukemia treatment due to its ability to interfere with nucleic acid synthesis. The introduction of the cyclopentylsulfanyl group may enhance the compound's efficacy by improving solubility or bioavailability.

Analgesic Effects

Research on related purine compounds has demonstrated analgesic effects in animal models. A study involving various purine derivatives showed significant analgesic activity when tested in a tail-flick mouse model, indicating that structural modifications can lead to enhanced pain relief properties .

Synthesis Pathway

The synthesis of this compound can be achieved through several steps involving the modification of existing purine structures. A proposed synthetic route includes:

  • Formation of the Purine Base : Starting from readily available precursors such as adenine or guanine.
  • Introduction of Sulfanyl Group : Utilizing cyclopentyl sulfide as a reagent to introduce the cyclopentylsulfanyl substituent.
  • Pyrrolidine Ethyl Chain Addition : Employing alkylation techniques to attach the pyrrolidinyl group.

Comparative Analysis

To better understand the potential applications of this compound, it is beneficial to compare it with other known purine derivatives:

Compound NameStructural FeaturesKnown Activities
6-MercaptopurineThiol group on purineAnticancer (leukemia treatment)
9-AminoacridineAcridine core with amino substituentAntiviral
2-AminopurineSimple amine substitution on purineMutagenic agent

The combination of both cyclopentylsulfanyl and pyrrolidine ethyl substituents in this compound suggests unique pharmacological properties that could be explored for therapeutic applications.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on structurally similar compounds provides insight into its potential:

  • Study on Analgesic Effects : A study measuring the analgesic activities of various purines demonstrated significant effects on pain thresholds in mice .
  • Antiviral Research : Investigations into other purines have shown promising results against viral infections, indicating a pathway for exploring the antiviral potential of this compound.
  • Cancer Research : The effectiveness of related compounds in inhibiting cancer cell proliferation highlights the need for further exploration of this compound’s anticancer properties.

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